REACTION_CXSMILES
|
C([Li])CCC.C(OP([CH:14]1[S:18][CH2:17][CH2:16][S:15]1)(OCC)=O)C.[CH3:19][C:20]([C:22]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=1)=O>CCCCCC.O1CCCC1>[S:18]1[CH2:17][CH2:16][S:15][C:14]1=[C:20]([C:22]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=1)[CH3:19]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)C1SCCS1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at -78°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for one more hour at the same temperature
|
Type
|
CUSTOM
|
Details
|
After removal of the solvents
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in dichloromethane (200 ml)
|
Type
|
WASH
|
Details
|
The solution is washed with a 10% aqueous solution of ammonium chloride (3×100 ml) and with water (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily residue is purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
The product is dried in vacuo to constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(SCC1)=C(C)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |